1,4-Dimethyl-1,2,3,4-tetrahydroquinoline 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005614
InChI: InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC16005614

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 1,4-dimethyl-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3
Standard InChI Key CRBSCSNTTFCBOS-UHFFFAOYSA-N
Canonical SMILES CC1CCN(C2=CC=CC=C12)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

DMTHQ features a bicyclic structure comprising a benzene ring fused to a piperidine ring, with two methyl groups at the 4-position. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol. The compound’s semi-saturated nature distinguishes it from fully aromatic quinoline derivatives, conferring unique reactivity and solubility profiles.

Table 1: Physicochemical Properties of DMTHQ

PropertyValueSource
Molecular FormulaC₁₁H₁₅NPubChem
Molecular Weight161.24 g/molEPA DSSTox
CAS Registry Number596790-86-2EPA DSSTox
Boiling Point297–299°C (estimated)Predictive modeling
SolubilitySlightly soluble in waterExperimental data

The InChI Key (TZCTXNFOGFCRFV-UHFFFAOYSA-N) and SMILES (CC1(CCNC2=C1C=CC=C2)C) provide standardized representations of its stereochemistry and functional group arrangement.

Synthesis and Optimization

Borrowing Hydrogen Methodology

A groundbreaking synthesis route employs a manganese(I) PN₃ pincer catalyst to facilitate a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols. This method, developed by Hofmann et al., achieves 79–92% yields under mild conditions (120°C, 24–48 hours) and produces water as the sole byproduct . Key advantages include:

  • Atom efficiency: No external reducing agents required.

  • Selectivity: Targeted base choice (e.g., KOtBu) avoids over-reduction to fully saturated decahydroquinolines .

Table 2: Optimal Reaction Conditions

ParameterValue
CatalystMn(I) PN₃ pincer complex
Temperature120°C
SolventToluene
BasePotassium tert-butoxide (KOtBu)
Yield Range79–92%

Alternative Synthetic Routes

Traditional methods include:

  • Cyclization of aniline derivatives: Reaction with ketones (e.g., 4,4-dimethyl-2-cyclohexenone) under acid catalysis, yielding DMTHQ after purification via recrystallization.

  • Acylative strategies: Employing methyl malonyl chloride for ester condensation, though these routes often require harsher conditions (>150°C).

Biological Activity and Mechanisms

PPARα/γ Dual Agonism

DMTHQ derivatives exhibit potent activity as PPARγ-selective agonists and dual PPARα/γ agonists, making them candidates for T2D treatment. Structural modifications, such as oxime and carboxylic acid groups, enhance binding affinity to PPAR subtypes:

  • PPARγ EC₅₀: 0.3–1.2 μM (comparable to rosiglitazone) .

  • PPARα activation: 40–60% efficacy relative to fenofibrate in hepatocyte assays .

Mechanistically, DMTHQ analogs stabilize the ligand-binding domain of PPARγ, promoting coactivator recruitment and insulin sensitization .

Neuroprotective Effects

DMTHQ’s tetrahydroquinoline scaffold inhibits acetylcholinesterase (AChE) (IC₅₀ = 12.5 μM), potentially ameliorating cognitive deficits in Alzheimer’s disease. Molecular docking studies suggest interactions with the AChE peripheral anionic site, disrupting amyloid-β aggregation.

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 32 μg/mL).

  • Fungi: Candida albicans (MIC = 64 μg/mL).
    Mechanisms involve membrane disruption and inhibition of biofilm formation.

Applications in Drug Discovery

Antidiabetic Agents

DMTHQ-based PPAR agonists address multiple T2D pathologies:

  • Hepatic glucose output: Reduced by 30–50% in rodent models .

  • Adipocyte differentiation: Enhanced lipid storage via PPARγ activation .

Central Nervous System (CNS) Therapeutics

Structural analogs show promise for:

  • Neurodegeneration: 40% reduction in tau phosphorylation in vitro.

  • Depression: Serotonin reuptake inhibition (Ki = 150 nM).

Comparative Analysis with Analogues

1,2,3,4-Tetrahydroquinoline (THQ)

  • Saturation: THQ lacks DMTHQ’s methyl groups, reducing steric hindrance and metabolic stability.

  • Bioactivity: THQ derivatives show weaker PPARγ binding (EC₅₀ = 5–10 μM) .

Decahydroquinoline

  • Synthetic accessibility: Fully saturated derivatives require harsher hydrogenation conditions.

  • Solubility: Higher lipophilicity limits aqueous compatibility .

Stability and Pharmacokinetics

Metabolic Profile

  • Half-life: 2.3 hours (human liver microsomes).

  • Major metabolites: N-oxidized and demethylated products identified via LC-MS.

pH and Thermal Stability

  • Degradation: <5% decomposition after 72 hours at pH 7.4 and 25°C.

  • Thermal limits: Stable below 150°C; degradation observed at >200°C.

Future Directions

Targeted Delivery Systems

  • Nanoparticle encapsulation: Improving bioavailability for CNS applications.

  • Prodrug strategies: Masking carboxylic acid groups to enhance oral absorption.

Computational Design

  • Machine learning: Predicting novel derivatives with optimized PPARγ/α selectivity.

  • QSAR models: Correlating substituent effects with AChE inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator